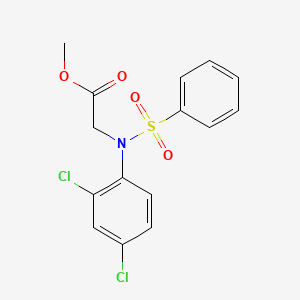

Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate

Description

Properties

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-2,4-dichloroanilino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO4S/c1-22-15(19)10-18(14-8-7-11(16)9-13(14)17)23(20,21)12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRLDLPLQANRJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate (CAS Number: 499979-78-1) is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in different biological systems, and relevant case studies.

- Molecular Formula : C15H13Cl2NO4S

- Molecular Weight : 374.24 g/mol

- IUPAC Name : methyl 2-[N-(benzenesulfonyl)-2,4-dichloroanilino]acetate

- Purity : Typically around 95%.

Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate exhibits biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may interact with serine proteases, affecting their activity and potentially leading to therapeutic outcomes in conditions like inflammation or cancer .

- Receptor Modulation : Preliminary studies suggest that this compound may influence receptor activity, particularly in the central nervous system (CNS). This modulation could have implications for neuropharmacological applications .

- Cellular Effects : Research indicates that Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate can induce apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate:

Case Studies

- Anticancer Properties : A study investigated the effects of Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate on human breast cancer cells. The compound demonstrated a dose-dependent reduction in cell viability and increased markers of apoptosis, suggesting its potential as a chemotherapeutic agent.

- Neuropharmacological Effects : Another research effort explored the compound's ability to modulate neurotransmitter receptors in animal models. Results indicated that it could reduce anxiety-like behaviors in rodents, supporting its potential use in treating anxiety disorders.

- Inflammation Models : In models of inflammation, Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate showed promise by significantly reducing inflammatory markers and improving clinical scores in treated animals compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Structural analogs differ in substituents on the phenyl ring and sulfonyl groups, impacting electronic, steric, and physicochemical properties.

Table 1: Key Structural Analogs and Their Properties

Research Findings and Implications

Q & A

Basic: What synthetic methodologies are reported for preparing Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate, and how do reaction conditions optimize yield?

Answer:

Synthesis of this compound can be inferred from analogous sulfonamide glycinate derivatives. A two-step approach is common:

Sulfonylation: Reacting glycine derivatives with phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the N-sulfonyl intermediate.

Esterification: Methylation of the carboxylic acid group using methanol or dimethyl sulfate under acidic catalysis.

Key factors influencing yield include:

- Temperature control (e.g., maintaining 0–5°C during sulfonylation to minimize side reactions) .

- Stoichiometry: Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete substitution .

- Purification: Flash chromatography or recrystallization from ethanol/water mixtures improves purity .

Advanced: How do the electronic effects of the 2,4-dichlorophenyl and phenylsulfonyl moieties influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Answer:

The 2,4-dichlorophenyl group is strongly electron-withdrawing due to inductive effects, directing EAS to the meta position. The phenylsulfonyl group further deactivates the aromatic ring via resonance withdrawal, reducing reactivity toward electrophiles. Computational studies (e.g., DFT calculations) predict:

- Charge distribution: Negative charge accumulation at the sulfonyl oxygen atoms, destabilizing electrophilic attack .

- Steric effects: Ortho-chlorine substituents hinder access to reactive sites, favoring para-substitution in further functionalization .

Experimental validation via halogenation or nitration reactions is recommended to confirm theoretical predictions .

Basic: Which spectroscopic techniques are critical for structural elucidation, and what diagnostic signals should researchers prioritize?

Answer:

- ¹H/¹³C NMR:

- IR Spectroscopy:

- Strong absorption at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (asymmetric stretch) .

- Mass Spectrometry (HRMS):

Advanced: How can researchers reconcile contradictory reports on the biological activity of N-aryl-N-sulfonyl glycinate derivatives?

Answer:

Discrepancies often arise from:

- Variability in assay conditions: pH, solvent polarity, and protein binding (e.g., serum albumin) alter apparent activity .

- Structural analogs: Minor substituent changes (e.g., Cl vs. Br in the aryl group) drastically affect target affinity .

Resolution strategies:

- Comparative QSAR studies: Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity trends .

- Orthogonal assays: Validate enzyme inhibition using both fluorescence-based and radiometric methods to rule out artifacts .

Basic: What are the solubility characteristics of this compound, and how do they inform solvent selection for reaction optimization?

Answer:

- High solubility: Polar aprotic solvents (DMF, DMSO) due to sulfonyl and ester groups.

- Low solubility: Non-polar solvents (hexane, ether), useful for crystallization.

- Aqueous solubility: Limited (<1 mg/mL at pH 7), requiring co-solvents (e.g., 10% DMSO in buffer) for biological assays .

Advanced: What computational approaches predict binding modes of this compound with cytochrome P450 enzymes?

Answer:

- Molecular docking (AutoDock Vina): Simulate interactions with CYP3A4 active site residues (e.g., heme iron coordination via sulfonyl oxygen) .

- MD simulations: Assess stability of enzyme-ligand complexes over 100 ns trajectories, focusing on hydrogen bonds with Thr309 and π-π stacking with Phe304 .

- Free energy calculations (MM/PBSA): Quantify binding affinity differences between enantiomers, if applicable .

Basic: How does the steric bulk of the phenylsulfonyl group influence hydrolysis kinetics of the methyl ester?

Answer:

The phenylsulfonyl group retards hydrolysis by:

- Steric shielding: Hindering nucleophilic attack by water or hydroxide ions on the ester carbonyl.

- Electronic effects: Electron-withdrawing sulfonyl group reduces electron density at the ester, slowing base-catalyzed hydrolysis.

Experimental validation: Compare half-life (t₁/₂) in pH 7.4 buffer with simpler glycinate esters (e.g., ethyl glycinate) .

Advanced: What catalytic systems enhance enantioselective synthesis of chiral analogs of this compound?

Answer:

- Chiral Lewis acids: Mn(III)-salen complexes catalyze asymmetric epoxidation or hydroxylation of precursor alkenes .

- Enzymatic resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of racemic mixtures .

- Dynamic kinetic resolution: Combine transition-metal catalysts (e.g., Ru) with enzymes to invert stereochemistry in situ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.